N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide
Description
Properties
IUPAC Name |
3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S3/c1-10-3-6-13(7-4-10)27(23,24)21-16-17-12(9-25-16)5-8-14(22)18-15-20-19-11(2)26-15/h3-4,6-7,9H,5,8H2,1-2H3,(H,17,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOQSUXAGALXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is . The structure features a thiadiazole ring and a thiazole moiety, which are known to enhance biological activity in various compounds.
Biological Activity Overview
Research indicates that derivatives of thiadiazoles exhibit a range of biological activities including:
- Anticancer Activity : Several studies have highlighted the potential of thiadiazole derivatives in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds containing thiadiazole and thiazole rings have demonstrated antibacterial and antifungal properties.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers.
Anticancer Activity
A significant body of research has explored the anticancer potential of thiadiazole derivatives. For instance, a study investigating various 1,3,4-thiadiazole-based compounds found that specific modifications led to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Case Study: Cytotoxicity Evaluation
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects. The following table summarizes the IC50 values against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 0.28 |
| This compound | HepG2 | 9.6 |
These results indicate that the compound has a strong inhibitory effect on cancer cell growth compared to standard chemotherapeutic agents.
The mechanisms underlying the anticancer activity of this compound appear to involve:
- Induction of Apoptosis : Studies have shown that treatment with thiadiazole derivatives increases the Bax/Bcl-2 ratio and activates caspase pathways, leading to programmed cell death .
- Cell Cycle Arrest : The compound has been observed to cause arrest at specific phases of the cell cycle (G2/M), which is critical in halting the proliferation of cancer cells .
- Targeting Specific Pathways : Thiadiazole derivatives can inhibit key proteins involved in tumor progression and metastasis.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens. The presence of sulfonamide groups enhances its interaction with bacterial enzymes.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been investigated for its potential antimicrobial properties. Studies have shown that compounds containing thiadiazole and thiazole rings exhibit significant antibacterial and antifungal activities.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole exhibited potent activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's structure allows for interaction with bacterial enzymes, inhibiting their function and leading to cell death.
2. Anticancer Properties
Research indicates that this compound may also possess anticancer properties. The presence of the thiadiazole moiety is linked to the inhibition of cancer cell proliferation.
Case Study:
In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by activating specific signaling pathways involved in cell cycle regulation.
Agricultural Applications
1. Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing new pesticides.
Case Study:
Research has shown that similar compounds exhibit insecticidal properties against common agricultural pests. A study highlighted the efficacy of thiazole derivatives in controlling aphid populations on crops, suggesting that integrating these compounds into pest management strategies could enhance agricultural productivity.
Material Science Applications
1. Polymer Chemistry
The compound's ability to form stable bonds with various substrates makes it a valuable addition to polymer chemistry.
Case Study:
Recent investigations into the use of thiadiazole-containing compounds in polymer formulations revealed enhanced thermal stability and mechanical properties. These materials could be utilized in coatings and composite materials where durability is essential.
Chemical Reactions Analysis
Step 1: Sulfonamide Formation
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Reaction : 4-Methylbenzenesulfonyl chloride reacts with 2-aminothiazole derivatives under basic conditions (e.g., triethylamine in DCM) to form the sulfonamide linkage .
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Conditions : Room temperature, 12–24 hours, yields ~75–85% .
Step 2: Propanamide Coupling
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Reaction : The sulfonamide intermediate is coupled with 5-methyl-1,3,4-thiadiazol-2-amine using EDCI/HOBt as coupling agents .
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Conditions : Dry THF, 0°C to room temperature, yields ~60–70% .
Step 3: Thiazole-Thiadiazole Conjugation
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Cyclization : A thiazole ring is formed via Hantzsch thiazole synthesis, involving bromoacetophenone derivatives and thiourea analogs .
Functional Group Reactivity
The compound exhibits distinct reactivity at its functional groups:
Thiadiazole Ring
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Nucleophilic Substitution : The 2-position nitrogen participates in alkylation or acylation reactions (e.g., with chloroethyl derivatives) .
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Oxidation : Reacts with hydrogen peroxide to form sulfoxide derivatives, though stability decreases under prolonged oxidation.
Thiazole Ring
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Electrophilic Aromatic Substitution : Bromination occurs at the 4-position under mild conditions (Br₂ in acetic acid) .
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Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids at the 2-position .
Sulfonamide Group
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Acid/Base Hydrolysis : Stable in acidic conditions (pH 2–6) but decomposes in strong bases (pH >10) via cleavage of the S–N bond .
Propanamide Linker
Stability Under Controlled Conditions
Experimental stability data for the compound:
Catalytic and Solvent Effects
Reaction efficiency varies significantly with catalysts and solvents:
Catalysts
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LiHMDS : Enhances cyclization rates in THF (yield increases from 45% to 72%) .
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Palladium Catalysts : Enable cross-coupling at the thiazole ring (e.g., Pd(PPh₃)₄ for Suzuki reactions) .
Solvent Optimization
| Solvent | Reaction Type | Yield Improvement |
|---|---|---|
| Dry THF | Amide coupling | 70% → 85% |
| DCM | Sulfonylation | 65% → 78% |
| Ethanol | Bromination | 50% → 62% |
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from simplified analogs due to electronic effects from the sulfonamide and conjugated thiadiazole-thiazole system:
Comparison with Similar Compounds
Thiazolidinone Derivatives
The compound 3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide () shares the thiadiazole-propanamide backbone but replaces the sulfonamido-thiazole with a thiazolidinone ring containing a 4-methylbenzylidene substituent. This modification introduces a conjugated system that may enhance UV absorption properties or alter binding affinity in biological systems .
Thienopyrimidin-Based Analogues
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide () replaces the thiazole moiety with a thieno[3,2-d]pyrimidin scaffold. The acetamide linker and sulfur bridge may influence metabolic stability compared to the propanamide chain in the target compound .
Ethyl-Substituted Thiadiazole Derivatives
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide () substitutes the methyl group on the thiadiazole with an ethyl group and introduces a pyridazine-thioether linkage. This alteration could increase lipophilicity and affect solubility or bioavailability .
Pharmacological and Computational Insights
While explicit pharmacological data are absent in the evidence, computational methods such as density-functional theory (DFT) () could predict thermodynamic properties (e.g., atomization energies, ionization potentials) and reactivity. Crystallographic studies using software like SHELX () could elucidate structural differences in solid-state conformations .
Comparative Data Table
Q & A
Basic: What synthetic strategies are optimal for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Thiazole and thiadiazole ring formation via cyclization of thiosemicarbazides or thioureas under acidic conditions (e.g., POCl₃) .
- Sulfonamide coupling using 4-methylphenylsulfonyl chloride with thiazole intermediates under basic conditions (e.g., triethylamine in DMF) to ensure nucleophilic substitution .
- Amide bond formation via coupling of activated carboxylic acids (e.g., chloroacetyl chloride) with amino-thiadiazole derivatives in solvents like dioxane or ethanol .
Key Parameters: Temperature (90°C for cyclization ), pH control during precipitation (pH 8–9 for product isolation ), and use of catalysts like triethylamine to enhance yields .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C-NMR: Assign chemical shifts to confirm substituents on thiazole and thiadiazole rings. For example, aromatic protons in the 4-methylphenylsulfonamido group appear at δ 7.2–7.8 ppm, while methyl groups resonate at δ 2.3–2.5 ppm .
- IR Spectroscopy: Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, with fragmentation patterns validating the amide and sulfonamide linkages .
Advanced: How can researchers resolve discrepancies between calculated and observed elemental analysis data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Incomplete purification: Recrystallize the compound using solvent mixtures (e.g., DMSO/water ) to remove residual salts or byproducts.
- Hydration effects: Perform Karl Fischer titration to quantify water content and adjust elemental composition calculations .
- Isotopic impurities: Use high-purity reagents and validate via high-resolution MS to rule out isotopic contributions .
Example: In , calculated C% for compound 8h was 42.95% vs. observed 42.70%, likely due to trace solvent retention .
Advanced: What computational methods are used to predict the bioactivity of this compound against enzymatic targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., alkaline phosphatase or kinase targets). The sulfonamide group often participates in hydrogen bonding with active-site residues .
- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories to evaluate binding free energy (ΔG) .
- QSAR Modeling: Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogous thiadiazole derivatives .
Basic: How is the purity of the compound validated during synthesis?
Methodological Answer:
- Chromatography: Monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity >95% using HPLC (C18 column, UV detection at 254 nm) .
- Melting Point Analysis: Sharp melting points (e.g., 135–136°C for compound 8d ) indicate homogeneity.
- Elemental Analysis: Deviations <0.4% for C, H, N confirm purity .
Advanced: How can researchers analyze contradictory bioactivity data across different assay conditions?
Methodological Answer:
- Dose-Response Curves: Compare IC₅₀ values under varying pH/temperature conditions to assess assay robustness. For example, sulfonamide stability may decrease at pH >8 .
- Cellular vs. Enzymatic Assays: Validate target specificity by testing in cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) systems .
- Metabolic Interference: Use LC-MS to identify metabolites that may alter activity in cell-based assays .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thiadiazole ring .
- Moisture Control: Use desiccants to avoid hydrolysis of the sulfonamide or amide bonds .
- Solvent Compatibility: Dissolve in DMSO for biological assays (≤10% v/v to avoid cellular toxicity) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound's potency?
Methodological Answer:
- Substituent Variation: Modify the 4-methylphenyl group (e.g., electron-withdrawing nitro or electron-donating methoxy) to enhance target affinity .
- Bioisosteric Replacement: Replace the thiadiazole ring with triazole or oxadiazole to improve metabolic stability .
- Proteolytic Stability: Introduce methyl or fluorine groups at metabolically labile sites (e.g., ortho to sulfonamide) to reduce CYP450-mediated degradation .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact with sulfonamide derivatives .
- Ventilation: Conduct reactions in fume hoods due to volatile byproducts (e.g., HCl gas during amide coupling) .
- Waste Disposal: Neutralize acidic reaction mixtures (e.g., POCl₃) with ice-cold sodium bicarbonate before disposal .
Advanced: How can researchers validate the compound's mechanism of action in complex biological systems?
Methodological Answer:
- Knockdown/Overexpression Models: Use siRNA or CRISPR to modulate target enzyme levels and observe phenotypic changes .
- Biophysical Techniques: SPR or ITC quantifies binding affinity (KD) between the compound and purified target proteins .
- Transcriptomic Profiling: RNA-seq identifies downstream pathways affected by treatment (e.g., apoptosis or inflammation markers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
